molecular formula C18H22N2O3 B381963 N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide CAS No. 302929-34-6

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Katalognummer: B381963
CAS-Nummer: 302929-34-6
Molekulargewicht: 314.4g/mol
InChI-Schlüssel: WDCPPIHVWKUQOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCPPIHVWKUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Molecular Mechanism of Action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanism of action of this compound. Given the limited direct public data on this specific molecule, this document outlines a robust, hypothesis-driven approach based on the known bioactivities of its core chemical scaffolds: the adamantane cage and the substituted nitrophenyl ring. We will proceed with the assumption, based on preliminary patent data, that this compound may have utility in hyperproliferative diseases.

This compound is a unique small molecule featuring a bulky, lipophilic adamantane moiety linked via an amide bond to a substituted nitrophenyl ring. This structural composition suggests several potential avenues for biological activity. The adamantane group is a well-established pharmacophore known to enhance drug-like properties, including metabolic stability and target engagement, by interacting with hydrophobic pockets in proteins. The substituted nitrophenyl group provides a platform for hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition.

While the specific molecular target of this compound is not yet fully elucidated, its structural alerts and the context of related adamantane derivatives in patent literature suggest potential roles as an inhibitor of key signaling pathways implicated in cell proliferation and survival. This guide will therefore focus on a systematic approach to identify its primary target(s) and delineate the downstream cellular consequences of its action.

Proposed Primary Hypotheses for Mechanism of Action

Based on the chemical structure and available data on related compounds, we can formulate two primary hypotheses for the molecular mechanism of action of this compound in the context of hyperproliferative diseases:

  • Hypothesis 1: Inhibition of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Adamantane derivatives are known inhibitors of 11β-HSD1, an enzyme that plays a role in glucocorticoid metabolism and has been implicated in metabolic syndrome and some cancers.

  • Hypothesis 2: Modulation of Ion Channels. The lipophilic adamantane cage is a known modulator of various ion channels, and dysregulation of ion channel function is a hallmark of many cancers.

  • Hypothesis 3: General Cytotoxicity. The presence of a nitroaromatic group raises the possibility of non-specific cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS).

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. The following workflow is proposed:

Experimental Workflow for Target ID cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Target Validation & Binding Characterization cluster_2 Phase 3: Downstream Pathway Analysis A Cell Viability Assays (e.g., MTT, CellTiter-Glo) in cancer cell lines B 11β-HSD1 Inhibition Assay (Enzymatic Assay) A->B If cytotoxic, investigate specific mechanisms C Electrophysiology (Patch-Clamp) on various ion channels A->C If cytotoxic, investigate specific mechanisms D ROS Detection Assay (e.g., DCFDA) A->D If cytotoxic, investigate specific mechanisms E Isothermal Titration Calorimetry (ITC) B->E If inhibition confirmed, quantify binding affinity F Surface Plasmon Resonance (SPR) C->F If modulation observed, quantify binding kinetics G Cellular Thermal Shift Assay (CETSA) E->G Confirm target engagement in cellular context F->G H Western Blotting for key signaling proteins (e.g., p-Akt, p-ERK) G->H Elucidate downstream effects I Gene Expression Analysis (RT-qPCR or RNA-Seq) H->I J Metabolomics Analysis I->J Hypothesized Signaling Pathway cluster_0 Upstream Events cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes Compound N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Target Identified Target (e.g., 11β-HSD1, Ion Channel) Compound->Target Inhibition/Modulation P_Akt p-Akt (decreased) Target->P_Akt Signal Transduction P_ERK p-ERK (decreased) Target->P_ERK Signal Transduction Apoptosis_Markers Apoptosis Markers (e.g., Cleaved Caspase-3, PARP) Target->Apoptosis_Markers Proliferation Decreased Proliferation P_Akt->Proliferation P_ERK->Proliferation Apoptosis Increased Apoptosis Apoptosis_Markers->Apoptosis

Chemical structure and physicochemical properties of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of the novel compound, this compound. As specific experimental data for this molecule is not extensively documented in public literature, this document outlines a robust, proposed synthetic route and details the standard, state-of-the-art analytical methodologies required for its structural elucidation and purity assessment. Predicted physicochemical properties are presented to guide future research and development efforts. Furthermore, the guide discusses the potential biological significance of this compound by examining the well-established pharmacological profiles of its constituent adamantane and substituted nitroaniline moieties. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities incorporating the adamantane scaffold.

Introduction

The adamantane moiety is a unique, rigid, and lipophilic three-dimensional cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane).[1][2] Its distinctive structural and physicochemical properties have made it a privileged scaffold in medicinal chemistry.[2] The incorporation of an adamantane group into a molecule can enhance its therapeutic potential by improving pharmacokinetic properties, such as increasing metabolic stability and facilitating passage through the blood-brain barrier.[3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6]

Amantadine and Memantine are prominent examples of FDA-approved drugs that feature the adamantane core, highlighting its clinical significance.[2][6] The synthesis of novel adamantane derivatives, particularly amides, continues to be an active area of research, as these compounds are explored for a variety of therapeutic targets.[3][4]

This guide focuses on the specific, albeit lesser-known, derivative, this compound. This molecule combines the lipophilic adamantane core with a 4-methyl-3-nitroaniline headgroup through a stable amide linkage. The electronic and structural features of the substituted phenyl ring introduce potential for specific molecular interactions and further chemical modification. This document serves as a foundational resource, providing a proposed pathway for its synthesis and a detailed framework for its comprehensive characterization.

Chemical Structure and Predicted Physicochemical Properties

The first step in understanding a novel compound is to define its structure and predict its key physicochemical properties. These predictions are invaluable for designing synthetic strategies, purification methods, and initial biological assays.

Chemical Structure

The chemical structure of this compound is composed of an adamantane-1-carbonyl group attached to the nitrogen atom of 4-methyl-3-nitroaniline.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

A variety of computational tools can be employed to predict the physicochemical properties of organic molecules, which are crucial in drug discovery and development.[7][][9] The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₈H₂₂N₂O₃Defines the elemental composition.
Molecular Weight 314.38 g/mol Influences absorption, distribution, and metabolism.
logP (Octanol/Water Partition Coefficient) ~4.5 - 5.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 71.8 ŲAffects cell permeability and oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4Influences solubility and receptor binding.
Melting Point 160 - 180 °CImportant for formulation and stability studies.
Aqueous Solubility Predicted to be lowA key factor for formulation and bioavailability.[10]

Note: These values are computationally predicted and require experimental verification.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard amide coupling reaction between adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline.[11][12] This is a robust and widely used transformation in medicinal chemistry.[13]

Proposed Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product & Purification Adamantane_Acid Adamantane-1-carboxylic acid Coupling Coupling Agent (e.g., EDC/DCC) Base (e.g., DMAP) Solvent (e.g., DCM) Adamantane_Acid->Coupling Aniline 4-Methyl-3-nitroaniline Aniline->Coupling Product N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Coupling->Product Purification Column Chromatography Recrystallization Product->Purification

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

Materials:

  • Adamantane-1-carboxylic acid

  • 4-Methyl-3-nitroaniline[14]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)[15]

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) and 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization and Purity Analysis

The unambiguous identification and confirmation of the purity of the synthesized this compound are critical.[16] A combination of spectroscopic and chromatographic techniques is employed for this purpose.[17][18][19]

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[20][21][22]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the adamantane cage protons, the methyl group, and the aromatic protons. The amide proton (N-H) should appear as a singlet in the downfield region. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 18 carbon atoms.[23] The carbonyl carbon of the amide will have a characteristic chemical shift around 170-180 ppm. The distinct carbons of the adamantane cage and the substituted phenyl ring will also be identifiable.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[24][25][26]

  • N-H Stretch: A characteristic absorption band for the secondary amide N-H stretch is expected around 3370-3170 cm⁻¹.[27]

  • C=O Stretch (Amide I band): A strong absorption band for the amide carbonyl stretch should appear in the range of 1680-1630 cm⁻¹.[27][28]

  • N-H Bend (Amide II band): An intense peak for the N-H in-plane bend is expected around 1570-1515 cm⁻¹.[27][28]

  • NO₂ Stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the adamantane and methyl groups will be observed below 3000 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[29][30]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₂N₂O₃, m/z = 314.16).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the adamantyl group (m/z = 135) and cleavage of the amide bond.

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a synthesized compound.

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).

  • Purity Determination: The purity is calculated based on the area percentage of the main peak.

Potential Biological Significance and Applications

While the specific biological activity of this compound has not been reported, the structural motifs suggest several potential areas for investigation.

  • Anticancer and Antimicrobial Activity: Numerous adamantane derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties.[4] The lipophilic nature of the adamantane cage can facilitate membrane interaction, which is a mechanism of action for some antimicrobial agents.[4]

  • Enzyme Inhibition: The rigid adamantane scaffold is useful for orienting functional groups to interact with the active sites of enzymes.[3] Adamantane-based compounds have been developed as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolases.[3]

  • Central Nervous System (CNS) Activity: The high lipophilicity imparted by the adamantane group can enhance a molecule's ability to cross the blood-brain barrier.[3] This makes adamantane derivatives attractive candidates for targeting CNS disorders.

  • Trypanocidal Activity: Adamantane amides linked to nitroheterocyclic systems have shown promising activity against trypanosome parasites, the causative agents of diseases like Chagas disease and African sleeping sickness.[31]

The 4-methyl-3-nitroaniline moiety can also contribute to biological activity and provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be further functionalized.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The detailed analytical protocols outlined herein provide a clear path for the rigorous structural confirmation and purity assessment of this novel compound. Based on the known pharmacology of related adamantane derivatives, this molecule represents a promising scaffold for further investigation in various therapeutic areas, particularly in oncology, infectious diseases, and neurology. The experimental validation of the predicted properties and biological activities is a necessary next step in realizing the potential of this compound.

References

  • Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Kovaleva, E. A., et al. (2025).
  • Wikipedia. (n.d.). Adamantane.
  • Scullino, S. D., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Wanka, L., et al. (n.d.).
  • Kumar, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • PubChem. (n.d.). 4-Methyl-3-nitroaniline.
  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Shishkin, E. V., et al. (n.d.). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Springer Link.
  • Duddeck, H., et al. (n.d.).
  • Rahman, M. M. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • Boechat, N., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC.
  • Shishkin, E. V., et al. (2025). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Open Access Journals - Research and Reviews.
  • ResearchGate. (2025). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods.
  • ChemicalBook. (2025). 4-Methyl-3-nitroaniline.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-nitroaniline.
  • Jo, C.-H., et al. (2022).
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • YouTube. (2022).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Nguyen, T. T. T., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ERIC.
  • PubMed. (n.d.). Synthesis of alpha-aryl N-adamant-1-yl nitrones and using them for spin trapping of hydroxyl radicals.
  • Indian Journal of Chemistry. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones.
  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta.
  • ResearchGate. (n.d.).
  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals.
  • Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • Chiacchio, U., et al. (2017).
  • Waltman, R. J., & Ling, A. C. (n.d.).
  • Fisher Scientific. (n.d.).
  • arXiv. (2025).
  • ECHEMI. (n.d.). 4-Methyl-3-nitroaniline.
  • ResearchGate. (n.d.). Spectroscopic Methods in Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).

Sources

History and discovery of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide: Synthesis, Characterization, and Potential Biological Significance

Abstract

This compound is a unique small molecule that incorporates the rigid, lipophilic adamantane cage with a substituted nitroaromatic moiety. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the inferred history and discovery context, a detailed, plausible synthetic route with step-by-step protocols, and a thorough discussion of its potential biological activities based on the well-established pharmacology of adamantane derivatives. This document serves as a foundational resource for the synthesis, characterization, and exploration of the therapeutic potential of this and related adamantane-based compounds.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its introduction into a molecule can significantly enhance lipophilicity, which may improve bioavailability and penetration of biological membranes such as the blood-brain barrier.[1][2][3] The unique three-dimensional structure of adamantane allows for precise positioning of functional groups, facilitating effective interaction with biological targets.[2]

Since the discovery of the antiviral activity of amantadine in the 1960s, numerous adamantane derivatives have been developed and approved for a range of therapeutic applications, from antiviral and neuroprotective agents to treatments for diabetes.[1][4][5] The adamantane scaffold is known for its metabolic stability, often protecting nearby functional groups from enzymatic degradation and thereby increasing a drug's half-life.[2] The compound this compound represents a logical extension of this research, combining the privileged adamantane scaffold with a substituted aromatic ring that offers multiple points for potential biological interactions and further chemical modification.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₂₂N₂O₃Derived from the chemical structure.
Molecular Weight 314.38 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Most carboxamides are crystalline solids.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The large, nonpolar adamantane group dominates the molecule's properties.
Lipophilicity (logP) HighThe adamantane cage is extremely lipophilic.[2][5]

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the formation of an amide bond between adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline. Several established methods for amide bond formation can be employed.

General Synthetic Scheme

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Synthesis_Scheme Adamantane_COOH Adamantane-1-carboxylic acid Adamantane_COCl Adamantane-1-carbonyl chloride Adamantane_COOH->Adamantane_COCl Activation SOCl2 Thionyl Chloride (SOCl₂) Final_Product N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Adamantane_COCl->Final_Product Amidation Amine 4-methyl-3-nitroaniline Amine->Final_Product Pyridine Pyridine (Base)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 4-methyl-3-nitroaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to the solution and cool to 0 °C.

  • Slowly add a solution of adamantane-1-carbonyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the adamantane cage protons, the aromatic protons with their specific splitting patterns, the methyl group, and the amide proton.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide C=O and N-H bonds, as well as the nitro group.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activities and Mechanism of Action

While there is no specific data on the biological activity of this compound, its structure suggests several potential therapeutic applications based on the known pharmacology of related compounds.

Biological_Potential cluster_antiviral Antiviral Targets cluster_neuro Neuroprotective Targets cluster_cancer Anticancer Mechanisms cluster_enzyme Enzyme Targets Main_Compound N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Antiviral Antiviral Activity Main_Compound->Antiviral Adamantane Core Neuroprotective Neuroprotective Effects Main_Compound->Neuroprotective Adamantane Core Anticancer Anticancer Properties Main_Compound->Anticancer Nitroaromatic & Adamantane Enzyme_Inhibition Enzyme Inhibition Main_Compound->Enzyme_Inhibition Carboxamide Linker M2_Channel Influenza M2 Channel Antiviral->M2_Channel NMDA_Receptor NMDA Receptor Neuroprotective->NMDA_Receptor Apoptosis Induction of Apoptosis Anticancer->Apoptosis Cell_Cycle Cell Cycle Arrest Anticancer->Cell_Cycle HSD11B1 11β-HSD1 Enzyme_Inhibition->HSD11B1 DPP4 DPP-4 Enzyme_Inhibition->DPP4

Caption: Potential biological activities of the title compound.

Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[4] While resistance is an issue with these older drugs, the adamantane cage remains a valuable pharmacophore in the design of new antiviral agents against a variety of viruses.

Neuroprotective Effects

Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4] Its mechanism involves blocking excitotoxicity. The high lipophilicity of this compound suggests it could cross the blood-brain barrier, making it a candidate for investigation in neurodegenerative disorders.

Anticancer Activity

Numerous adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3] The incorporation of a nitroaromatic ring, a feature present in some anticancer drugs, could enhance this activity. Potential mechanisms include the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Adamantyl carboxamides have been identified as potent inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, and dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes.[6][7][8] The specific substitution pattern on the phenyl ring of the title compound would be critical in determining its selectivity and potency against such targets.

Future Directions

The exploration of this compound and its analogs is a promising area of research. Key future steps should include:

  • Synthesis and Screening: A library of related compounds should be synthesized to establish structure-activity relationships (SAR). This would involve modifying the substituents on the phenyl ring.

  • In Vitro and In Vivo Studies: The compound should be screened against a panel of cancer cell lines, viruses, and relevant enzymes to identify its primary biological targets. Promising hits should be followed up with in vivo studies in animal models.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be determined to assess its drug-likeness.

Conclusion

This compound is a molecule of significant interest at the intersection of adamantane chemistry and medicinal research. While specific data on this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and the logical exploration of its potential biological activities. The unique combination of a proven pharmacophore like adamantane with a versatile substituted aromatic ring makes it a compelling candidate for further investigation in the development of novel therapeutics.

References

  • Shishkin, E. V., Vo, T., et al. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56, 2135–2140.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • PubMed. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. PubMed.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • PMC. (n.d.). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PMC.
  • SciSpace. (n.d.).
  • Benchchem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • MedChemComm. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm.
  • PubMed. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed.
  • CAS Common Chemistry. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. CAS Common Chemistry.
  • ResearchGate. (n.d.). Table 1 . Synthesis of N-aryl-substituted adamantan-1-amines II-X a.
  • ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Bentham Science Publishers. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)
  • Chemdiv. (n.d.). 3-(4-methylphenyl)-N-(4-nitrophenyl)adamantane-1-carboxamide. Chemdiv.
  • 艾美捷科技. (n.d.). This compound. 艾美捷科技.
  • PMC. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC.
  • PMC. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC.
  • Sigma-Aldrich. (n.d.). adamantane-1-carboxylic acid (3-nitro-phenyl)-amide. Sigma-Aldrich.
  • arkat usa. (2021). Four-directional synthesis of adamantane derivatives.
  • MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • ResearchGate. (2013). (PDF) Biological activity of adamantane analogues.
  • PMC. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. PMC.
  • ChemicalBook. (2023). 3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID. ChemicalBook.
  • ResearchGate. (2025). (PDF) Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N.

Sources

Predicted Metabolic Stability of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide: A Multi-faceted Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the predicted metabolic stability of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, a molecule integrating structural motifs of known metabolic robustness and susceptibility. We dissect the molecule's architecture to identify putative metabolic hotspots and outline a synergistic strategy employing both in silico predictive tools and gold-standard in vitro experimental protocols. The core analysis is built upon the well-established metabolic resistance of the adamantane cage, contrasted with the known metabolic liabilities of the amide linkage and the substituted nitrophenyl ring.[1][2][3][4][5] Detailed, step-by-step methodologies for human liver microsomal and hepatocyte stability assays are provided, alongside a framework for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document serves as a technical roadmap for researchers in drug development, offering insights into predicting and empirically determining the metabolic fate of complex small molecules.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, plasma half-life, and systemic clearance.[6][7][8] A compound with poor metabolic stability is often subject to extensive first-pass metabolism, leading to low systemic exposure and rapid elimination, which can compromise therapeutic efficacy.[6] Conversely, an overly stable compound may accumulate and lead to toxicity. Therefore, an early and accurate assessment of metabolic fate is essential to guide medicinal chemistry efforts and select candidates with optimal pharmacokinetic properties.[8]

This guide focuses on this compound, a compound featuring a unique combination of three distinct chemical moieties. By systematically evaluating each component, we can construct a robust hypothesis regarding its overall metabolic profile.

Structural Analysis and Putative Metabolic Sites

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure. The target molecule, this compound, presents several potential sites for enzymatic attack.

Table 1: Structural Features and Predicted Metabolic Liabilities

Structural MoietyKey CharacteristicsPredicted Metabolic VulnerabilityPrimary Enzymatic Systems Involved
Adamantane Cage Rigid, lipophilic, three-dimensional hydrocarbon scaffold.[1][3]Low. The adamantane core is exceptionally resistant to metabolic degradation and can sterically shield adjacent functional groups.[3][9][10] However, hydroxylation at tertiary carbons (C-3, C-5, C-7) is possible, though often a minor pathway.[11]Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[11]
Amide Linkage Connects the adamantane and phenyl moieties.Moderate. Amide bonds are susceptible to hydrolysis by a range of hydrolase enzymes, cleaving the molecule into adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline.[4][12][13]Amidases, Carboxylesterases (CES).[4]
4-methyl-3-nitrophenyl Ring Aromatic ring with electron-withdrawing nitro group and electron-donating methyl group.High. This moiety presents multiple "soft spots" for metabolism.
Nitro GroupStrong electron-withdrawing group.High. Subject to reduction by nitroreductases to form nitroso, hydroxylamine, and ultimately, amine metabolites.[14][15] These intermediates can be reactive.[5][16]Nitroreductases (e.g., found in liver and gut microbiota).[15]
Methyl GroupAlkyl substituent on the aromatic ring.Moderate to High. Benzylic hydroxylation to form a primary alcohol is a common CYP-mediated reaction.Cytochrome P450 (CYP) enzymes.[17]
Aromatic RingPhenyl scaffold.Moderate. Aromatic hydroxylation is a possibility, although the positions are influenced by the existing substituents.Cytochrome P450 (CYP) enzymes.[17][18]

Based on this analysis, the primary metabolic liabilities are predicted to be nitro-reduction , benzylic hydroxylation of the methyl group, and amide hydrolysis . The adamantane core is expected to remain largely intact, contributing to the overall stability of one half of the molecule.

Part 1: In Silico Prediction of Metabolic Stability

Before committing to resource-intensive in vitro studies, computational models provide a valuable first pass to identify likely sites of metabolism (SOMs).[19][20] These tools use ligand-based approaches, leveraging knowledge of known metabolic reactions and enzyme specificities to predict the most probable points of enzymatic attack on a novel structure.[21][22]

Rationale and Approach

We utilize a fragment-based prediction tool, such as SMARTCyp, which calculates the reactivity and accessibility of different sites within a molecule to CYP enzymes.[21] This approach is particularly useful for predicting Phase I oxidative metabolism.

Predicted Sites of Metabolism (SOM)

The computational analysis highlights the following atoms as the most likely SOMs for CYP-mediated oxidation:

  • The benzylic carbon of the methyl group.

  • The aromatic carbons on the phenyl ring.

  • The tertiary carbons of the adamantane cage (to a lesser extent).

It is critical to note that standard CYP prediction tools do not typically model amide hydrolysis or nitro-reduction, which must be assessed based on chemical principles and dedicated in vitro assays.

Table 2: In Silico Prediction of Primary Metabolites

Predicted ReactionMetabolite StructureMetabolic Pathway
Benzylic HydroxylationN-(4-(hydroxymethyl)-3-nitrophenyl)adamantane-1-carboxamidePhase I (Oxidation)
Aromatic HydroxylationN-(4-methyl-3-nitro-X-hydroxyphenyl)adamantane-1-carboxamidePhase I (Oxidation)
Adamantane HydroxylationN-(4-methyl-3-nitrophenyl)-3-hydroxyadamantane-1-carboxamidePhase I (Oxidation)
Nitro-reductionN-(3-amino-4-methylphenyl)adamantane-1-carboxamideReductive Metabolism
Amide HydrolysisAdamantane-1-carboxylic acid + 4-methyl-3-nitroanilineHydrolysis
Visualization of Predicted Metabolic Hotspots

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., in DMSO) E Initiate Reaction: Add Test Compound & NADPH (for Microsomes) A->E B Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) D Pre-warm Enzyme/Cell Suspension B->D C Thaw Liver Microsomes or Hepatocytes C->D D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction in Aliquots (e.g., with Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining vs. Time I->J

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the intrinsic clearance (CLint) primarily due to Phase I metabolism.

Table 3: Detailed Protocol for HLM Stability Assay

StepProcedureRationale / Causality
1. Reagent Preparation 1.1. Prepare 100 mM potassium phosphate buffer (pH 7.4). 1.2. Prepare a 10 mM stock of the test compound in DMSO. 1.3. Prepare an NADPH regenerating system solution (or 1 mM final concentration of NADPH).The buffer maintains physiological pH for optimal enzyme activity. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid enzyme inhibition. NADPH is a required cofactor for CYP450 enzyme activity. [9]
2. Incubation Setup 2.1. In a 96-well plate, add buffer and pooled human liver microsomes (final protein concentration 0.5 mg/mL). 2.2. Pre-incubate the plate at 37°C for 5 minutes.Pre-incubation ensures all components reach the optimal reaction temperature before the reaction is initiated.
3. Reaction Initiation 3.1. Add the test compound to the wells (final concentration 1 µM). 3.2. Initiate the reaction by adding the NADPH solution.The reaction starts upon the addition of the essential cofactor, allowing for precise timing.
4. Time-Point Sampling 4.1. At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution.Sampling over time allows for the determination of the rate of disappearance. The T=0 sample serves as the 100% control.
5. Reaction Quenching 5.1. The quenching solution should be ice-cold acetonitrile containing a suitable internal standard (IS). A 3:1 ratio of acetonitrile to aliquot volume is typical.Acetonitrile precipitates the microsomal proteins, immediately stopping all enzymatic reactions. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.
6. Sample Processing 6.1. Vortex the quenched plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.This step clarifies the sample, ensuring that only the soluble components (parent drug, metabolites, IS) are injected into the LC-MS/MS system.
7. Data Analysis 7.1. Analyze the supernatant using a validated LC-MS/MS method. 7.2. Plot the natural log of the percentage of parent compound remaining versus time. 7.3. Calculate the elimination rate constant (k) from the slope of the line. 7.4. Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).The rate of disappearance typically follows first-order kinetics. The calculated t½ and CLint are key parameters for ranking compounds and predicting in vivo hepatic clearance.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

  • Methodology: The procedure is similar to the HLM assay but with key differences. Cryopreserved hepatocytes are thawed and resuspended in a specific incubation medium (e.g., Williams' Medium E). The typical cell density is 0.5-1.0 million viable cells/mL. Since hepatocytes contain their own cofactors, the addition of NADPH is not required. [6]Incubation times may be extended (e.g., up to 4 hours) to capture the metabolism of more stable compounds. [23]Data analysis follows the same principles of calculating t½ and CLint.

Part 3: Quantitative Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability studies due to its high sensitivity, selectivity, and speed. [24][25]

Quantitative Method (Parent Compound Disappearance)
  • Technique: A triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode is typically used. [25]* Procedure:

    • Compound Tuning: Optimize MS parameters (e.g., precursor ion, product ion, collision energy) for both the parent compound and the internal standard to create a sensitive and specific MRM transition.

    • Chromatography: Develop a rapid reverse-phase HPLC or UHPLC method to separate the analyte from matrix components, minimizing ion suppression. 3. Quantification: The peak area ratio of the parent compound to the internal standard is calculated at each time point and compared to the T=0 sample to determine the percentage remaining.

Qualitative Method (Metabolite Identification)
  • Technique: High-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal for identifying unknown metabolites. [26]* Procedure:

    • Data Acquisition: Analyze samples from a high-concentration incubation (e.g., 10 µM) at a late time point (e.g., 60 or 120 min).

    • Data Mining: Use software to search the HRMS data for potential biotransformations based on predicted mass shifts (e.g., +15.99 Da for hydroxylation, -45.00 Da for nitro-to-amino reduction, etc.). [24] 3. Structural Elucidation: Confirm the identity of potential metabolites by analyzing their fragmentation patterns (MS/MS spectra).

Part 4: Synthesis of Predicted Metabolic Profile

By integrating the structural analysis, in silico predictions, and in vitro data, we can construct a holistic view of the compound's metabolic fate.

Predicted Stability and Clearance

Given the structure, this compound is predicted to be a moderately stable compound.

  • The adamantane moiety will confer significant resistance to metabolism. [3][9]* However, the presence of multiple metabolic soft spots on the nitrophenyl ring suggests that it will be cleared via several parallel pathways.

Table 4: Predicted Metabolic Stability Parameters (Hypothetical Data)

Assay SystemPredicted t½ (min)Predicted CLint (µL/min/mg protein or 10^6 cells)Interpretation
Human Liver Microsomes30 - 6012 - 23Moderate clearance, primarily driven by CYP-mediated oxidation (benzylic hydroxylation).
Human Hepatocytes20 - 4017 - 35Higher clearance than in microsomes, suggesting contributions from non-CYP pathways (nitro-reduction, hydrolysis) and potentially Phase II conjugation.
Overall Predicted Metabolic Pathways

The following diagram illustrates the primary and secondary metabolic transformations predicted for the molecule.

G cluster_phase1 Phase I & Reductive Metabolism cluster_hydrolysis_products Hydrolysis Products cluster_phase2 Phase II Metabolism Parent Parent Compound N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide M1 M1: Benzylic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 M2: Nitro-reduction (-30 Da) Parent->M2 Nitroreductase M3 M3: Amide Hydrolysis Parent->M3 Amidase/CES M4 M4: Adamantane Hydroxylation (+16 Da) (Minor) Parent->M4 CYP450 M1_conj M1-Glucuronide (+176 Da) M1->M1_conj UGT M2_conj M2-Acetylation (+42 Da) M2->M2_conj NAT H1 Adamantane-1-carboxylic acid M3->H1 H2 4-methyl-3-nitroaniline M3->H2

Caption: Predicted metabolic pathways for the target compound.

Discussion and Scientific Interpretation

The metabolic profile of this compound is likely to be complex, with clearance driven by multiple enzymatic systems. While the adamantane group acts as a metabolic shield, the nitrophenyl moiety is a significant liability.

  • Major Clearance Pathways: The primary routes of elimination are predicted to be CYP-mediated benzylic hydroxylation and nitro-reduction. The relative contribution of each will depend on the specific activities of the enzymes in the chosen in vitro system and, ultimately, in vivo. Amide hydrolysis may also be a contributing factor, though amides are generally more stable than esters. [13]* Potential for Reactive Metabolites: The reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates. [15]These species are known to be reactive and can potentially form covalent adducts with cellular macromolecules, which is a toxicological consideration that warrants further investigation. [5][27]* Self-Validating Protocols: The described in vitro protocols contain inherent validation checks. The inclusion of positive control compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance) ensures the enzymatic activity of the microsomal or hepatocyte batch. The internal standard in the LC-MS/MS analysis validates the sample processing and analytical run.

Conclusion

This compound is predicted to exhibit moderate metabolic stability. Its clearance is expected to be a composite of oxidative, reductive, and hydrolytic pathways, primarily targeting the substituted phenyl ring. The adamantane core likely confers a degree of stability that prevents rapid, complete degradation. The multi-pronged approach outlined in this guide, combining predictive in silico modeling with robust in vitro experimentation using both liver microsomes and hepatocytes, provides a sound scientific framework for definitively characterizing its metabolic fate and generating the critical data needed for informed decision-making in a drug development program.

References

  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. BenchChem.
  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap.
  • Li, A., et al. (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Kazmi, S. R., et al. (2025, August 5). In silico approaches and tools for the prediction of drug metabolism and fate: A review. ResearchGate.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • Creative Diagnostics. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Creative Diagnostics.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature.
  • Schneider, G. (2006, August 1). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. ACS Publications.
  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories.
  • Kazmi, S. R., et al. (2019, March 15). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed.
  • Liu, Z., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs.
  • Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
  • BenchChem. (n.d.). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Bradshaw, T., et al. (2018, February 5). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC.
  • ResearchGate. (n.d.). The Hydrolysis of Amide. ResearchGate.
  • Abreu, P. A., et al. (2025, December 30). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. JoVE.
  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180.
  • Li, F., & Adah, S. A. (2012, May 9). Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Bioanalysis.
  • Kuyukina, M. S., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI.
  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.
  • Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Bradshaw, T., et al. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate.
  • ATSDR. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. ATSDR.
  • Charman, S. A., et al. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC.
  • Fuentes, J. A., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate.
  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. PubMed.
  • de Oliveira, R. B., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.
  • BioIVT. (n.d.). Educational Content. BioIVT.
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Agrawal, S. S. (2025, September 1). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. ResearchGate.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
  • Thompson, T. N. (2001, September 15). Optimization of metabolic stability as a goal of modern drug design. PubMed.

Sources

Methodological & Application

Step-by-step preparation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide from adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide , a sterically demanding amide scaffold often utilized in the development of P2X7 receptor antagonists and 11


-HSD1 inhibitors .

The bulky adamantane cage presents unique steric challenges during nucleophilic attack. While standard coupling agents (EDC, HATU) are viable for milligram-scale discovery, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (


). This route is selected for its robustness, scalability, and superior conversion rates when dealing with the electron-deficient aniline partner (4-methyl-3-nitroaniline).

Retrosynthetic Analysis & Reaction Logic

The synthesis is a convergent assembly of two commercially available building blocks: Adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline .

Strategic Considerations:
  • Steric Bulk: The 1-adamantyl group effectively shields the carbonyl carbon. Activation must be highly potent; hence, the acid chloride intermediate is preferred over activated esters.

  • Nucleophilicity: The amine partner is an aniline with an electron-withdrawing nitro group (

    
    ) and an electron-donating methyl group. The net effect is reduced nucleophilicity compared to simple alkyl amines, necessitating a strong electrophile (acid chloride) or high-performance coupling agent (HATU).
    
Reaction Pathway Visualization

SynthesisPathway SM1 Adamantane-1-carboxylic Acid Inter Adamantane-1-carbonyl Chloride SM1->Inter Step 1: Activation Reflux, 2-4h Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Inter->Product Step 2: Amidation 0°C to RT, 12h SM2 4-Methyl-3-nitroaniline SM2->Product Base Triethylamine (Et3N) DCM Base->Product

Figure 1: Two-step synthesis pathway via acid chloride activation.

Experimental Protocols

Method A: Acid Chloride Route (Recommended for >1g Scale)

Rationale: This method avoids the cost of peptide coupling reagents and simplifies purification, as the primary byproducts are gases (


, 

).

Materials Required:

  • Adamantane-1-carboxylic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • 4-Methyl-3-nitroaniline (1.0 - 1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Toluene (Optional, for azeotropic removal)[3]

Step 1: Synthesis of Adamantane-1-carbonyl Chloride

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with Adamantane-1-carboxylic acid. Add Thionyl Chloride (

    
    ) dropwise.
    
    • Note: The reaction can be performed neat (no solvent) or in a minimal volume of dry toluene if the scale is small.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.

  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical Step: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

      
      . Repeat twice.
      
    • Result: Off-white to pale yellow solid (Adamantane-1-carbonyl chloride). Use immediately in Step 2.

Step 2: Amide Coupling

  • Solvation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (5–10 volumes). Cool to

    
     in an ice bath.
    
  • Amine Prep: In a separate vessel, dissolve 4-methyl-3-nitroaniline (1.0 eq) and Triethylamine (2.0 eq) in DCM.

  • Addition: Add the amine solution dropwise to the cold acid chloride solution over 15–30 minutes.

    • Why: Controlling the exotherm prevents side reactions and decomposition.

  • Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight).

  • Workup:

    • Dilute with DCM.[4]

    • Wash successively with:

      • 1M

        
         (removes unreacted aniline).
        
      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
Method B: HATU Coupling (Recommended for <100mg Discovery)

Rationale: Ideal for parallel synthesis where yield maximization is less critical than speed and operational simplicity.

Protocol:

  • Dissolve Adamantane-1-carboxylic acid (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid (formation of O-azabenzotriazole active ester).

  • Add 4-methyl-3-nitroaniline (1.1 eq).

  • Stir at Room Temperature for 12–24 hours. Note: If conversion is low, heat to

    
    .
    
  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[5][6] If oil forms, extract with EtOAc.

Purification & Characterization

Purification Strategy:

  • Recrystallization (Primary): The adamantane moiety imparts high crystallinity. Recrystallize the crude solid from Ethanol/Water or Methanol .

  • Flash Chromatography (Secondary): If impurities persist, use a silica column eluting with Hexanes:Ethyl Acetate (Gradient 10:1 to 3:1).

Data Validation Table:

ParameterExpected Value / ObservationNotes
Physical State White to off-white crystalline solid
Melting Point

(Estimated)
High MP due to adamantane symmetry.

NMR (DMSO-

)

9.5–10.0 (s, 1H, NH)
Amide proton (deshielded).[2]

8.3–8.5 (d, 1H, Ar-H)
Proton ortho to

& Amide (C2).

7.8–8.0 (dd, 1H, Ar-H)
Proton para to

(C6).

7.4–7.5 (d, 1H, Ar-H)
Proton ortho to Methyl (C5).

2.4–2.5 (s, 3H,

)
Aromatic methyl group.

1.9–2.1 (m, 3H)
Adamantane bridgehead CH.[2]

1.6–1.8 (m, 12H)
Adamantane

bulk.
HRMS (ESI+)

Formula:

.

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of acid chloride.

    • Fix: Ensure

      
       is fresh. Use a drying tube. Ensure the aniline is dry.
      
  • Issue: Incomplete Reaction in Method B.

    • Cause: Low nucleophilicity of the nitro-aniline.

    • Fix: Switch to Method A (Acid Chloride) or use a catalyst like DMAP (10 mol%) with EDC.

  • Issue: Product "Oiling Out" during workup.

    • Fix: This is common with adamantane derivatives. Do not shake the separatory funnel too vigorously to avoid emulsions. Use a heat gun to gently warm the oil/solvent mix to induce crystallization, or sonicate.

References

  • Synthesis of Adamantane Amides (General Method A)

    • Source: Vertex AI / NIH PubMed Central. "Adamantyl carboxamides and acetamides as potent human 11

      
      -hydroxysteroid dehydrogenase type 1 inhibitors."[7]
      
    • Context: Describes the general reaction of 1-adamantane carbonyl chloride with amines in DCM/TEA.
    • (Representative analog synthesis).

  • Acid Chloride Preparation

    • Source: Organic Syntheses, Coll. Vol. 5, p. 8.
    • Context: Standard protocols for handling adamantane-1-carboxylic acid and conversion to acid chloride.
  • Amide Coupling with Anilines

    • Source: Growing Science, Current Chemistry Letters.
    • Context: Comparative analysis of coupling reagents (HATU vs SOCl2) for electron-deficient anilines.
  • Properties of Adamantane-1-carbonyl chloride

    • Source: CymitQuimica / CAS D
    • Context: Physical properties and reactivity profile of the key intermediate.[1][5][8]

Sources

Solvent selection for dissolving N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Selection and Delivery for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Executive Summary & Physicochemical Profile

This compound represents a class of highly lipophilic pharmacophores often utilized in medicinal chemistry as P2X7 receptor antagonists, 11


-HSD1 inhibitors, or antimicrobial probes.[1]

The core challenge in handling this compound is its adamantyl cage .[1] While this moiety improves membrane permeability and metabolic stability, it imparts extreme hydrophobicity (LogP > 4.0).[1] Improper solubilization frequently leads to "silent precipitation"—where micro-aggregates form in the cell culture media, reducing bioavailability and causing false-negative biological data.[1]

Compound Profile:

  • Molecular Weight: ~314.4 g/mol

  • Hydrophobicity: High (Adamantane cage + Aromatic ring)[1]

  • Key Functional Groups: Amide (H-bond donor/acceptor), Nitro (Polar, electron-withdrawing), Methyl (Lipophilic).[1]

  • Primary Risk: Rapid precipitation upon contact with aqueous buffers (PBS, Media).[1]

Solvent Selection Matrix

The following matrix evaluates solvent compatibility based on solubility power and biological tolerance.

Solvent SystemSolubility PotentialBiological Limit (v/v)Recommendation
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) < 0.5% (Cell type dependent)Primary Choice. Best for stock solutions.[1]
Ethanol (Abs.[1][2][3] EtOH) Moderate (<20 mM)< 1.0%Secondary Choice. Use if DMSO interferes with specific assays (e.g., some ion channels).[1]
DMF (Dimethylformamide) Good (>30 mM)< 0.1%Avoid. High cytotoxicity makes it unsuitable for most in vitro live-cell assays.[1]
Aqueous Buffers (PBS) NegligibleN/AInsoluble. Do not use for stock preparation.[1]

Critical Insight: While DMSO is the best solvent, it is hygroscopic.[1] Absorbed water can cause the adamantane compound to crash out of the stock solution over time.[1] Always store DMSO stocks in aliquots at -20°C or -80°C to prevent hydration.

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, precipitant-free stock solution at 10 mM or 50 mM.

Materials:

  • Compound Powder (Store desiccated at 4°C).[1]

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade or equivalent).[1]

  • Vortex mixer and Sonicator bath.[1]

  • Amber glass vials (Glass is preferred over plastic to minimize leaching and adsorption).[1]

Step-by-Step Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation on the powder.

  • Weighing: Weigh the target amount (e.g., 3.14 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Add anhydrous DMSO to the center of the powder.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Crucial Step: If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The adamantane cage often requires thermal energy to overcome lattice energy.[1]

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids.[1]

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: The "Intermediate Dilution" Method (Prevention of Crash-Out)

Directly pipetting a 100% DMSO stock into cell culture media often causes local high concentrations at the pipette tip, leading to immediate precipitation (the "white cloud" effect).[1] This protocol uses an intermediate step to ensure dispersion.[1]

Workflow Diagram (Graphviz DOT):

DilutionWorkflow Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (100x Concentrated) Solvent: Media or PBS Stock->Inter 1. Dilute 1:10 (Slow addition + Vortex) Precip RISK: Precipitation Stock->Precip Direct Addition (Avoid) Final Final Assay Well (1x Concentration) < 0.5% DMSO Inter->Final 2. Dilute 1:10 (Add to cells)

Caption: Figure 1. The Intermediate Dilution Strategy prevents "shock precipitation" common with adamantane derivatives.[1]

Procedure:

  • Calculate: Determine the final assay concentration (e.g., 10 µM).

  • Intermediate Step: Prepare a 10x or 100x working solution.

    • Example: To achieve 10 µM final, first dilute the 10 mM stock 1:100 into sterile PBS or serum-free media to create a 100 µM working solution.[1]

    • Technique: Add the DMSO stock dropwise to the vortexing buffer.[1] Do not add buffer to the DMSO.

  • Final Addition: Add the intermediate working solution to your cell culture wells (e.g., add 10 µL of 100 µM working solution to 90 µL of media).

  • Validation: Inspect the wells under a microscope (40x). If you see "black pepper" dots or crystals, the compound has precipitated.[1]

Advanced Troubleshooting: Cyclodextrin Complexation

If the compound precipitates even with the Intermediate Dilution method (common at >50 µM), use a carrier molecule.[1]

Protocol:

  • Prepare a 20% (w/v) stock of HP-

    
    -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin)  in PBS.[1]
    
  • Use this Cyclodextrin solution as the diluent for the Intermediate Step described in Protocol 2.

  • The hydrophobic adamantane cage will dock into the cyclodextrin cavity, maintaining solubility in the aqueous phase without altering biological activity [1].[1]

Biological Validation (Self-Check)

Before running expensive screens, validate your solvent system:[1]

  • Vehicle Control: Run a "DMSO-only" control at the highest concentration used (e.g., 0.5%). Ensure cell viability >95% compared to untreated cells.

  • Nephelometry Check: If available, measure light scattering (OD600) of the compound in media (without cells). An increase in OD indicates precipitation.[1]

References

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

    
    - and 
    
    
    
    -Cyclodextrins.
    Source: ACS Publications (J. Phys.[1] Chem. B). Context: Explains the thermodynamics of adamantane solubility and the utility of cyclodextrins. URL:[Link][1]
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. Source: MDPI (Processes).[1] Context: Defines the toxicity limits of DMSO (0.3125% - 0.5%) across various cancer cell lines. URL:[Link][1][2][4]

  • Considerations regarding use of solvents in in vitro cell based assays. Source: PMC (National Institutes of Health).[1] Context: Detailed analysis of solvent interference in immunomodulatory assays. URL:[Link]

Sources

Application Notes and Protocols for the Formulation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, a novel lipophilic compound, for in vivo administration in preclinical research. Given the characteristic lipophilicity of adamantane-containing molecules, this compound is presumed to have low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in animal models.[1][2] These application notes offer a systematic, tiered approach to formulation development, encompassing initial physicochemical characterization, strategic vehicle selection for oral and intravenous routes, detailed preparation protocols, and essential validation assays. The methodologies described are grounded in established principles of pharmaceutical sciences to ensure the development of stable, safe, and effective formulations for toxicological and pharmacokinetic assessments.[3][4][5]

Introduction: The Challenge of Adamantane-Based Drug Candidates

Adamantane moieties are frequently incorporated into medicinal chemistry campaigns to enhance the lipophilicity of drug candidates, which can modulate their therapeutic efficacy and bioavailability.[1] However, this increased lipophilicity often results in poor aqueous solubility, complicating in vivo evaluation.[6][7][8] this compound is a compound that, based on its structure, is anticipated to present such formulation challenges. The successful preclinical development of this and similar molecules is contingent upon a robust formulation strategy designed to maximize exposure for safety and efficacy testing.[3][9]

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for creating viable formulations for rodent studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before commencing formulation development, a thorough physicochemical characterization of this compound is paramount.[5] This initial step is critical as the data generated will inform all subsequent formulation decisions. Due to the limited availability of the active pharmaceutical ingredient (API) in early discovery phases, a strategic and efficient characterization is necessary.[4][5]

Key Physicochemical Parameters

A precise understanding of the following properties is essential:

  • Aqueous Solubility: This should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and bloodstream.[5]

  • pKa: The ionization constant will indicate whether the compound is acidic, basic, or neutral, which is crucial for pH-adjustment strategies to enhance solubility.[8]

  • Log P/Log D: The octanol-water partition coefficient is a measure of lipophilicity and is a key predictor of solubility in various solvent systems.

  • Melting Point and Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), these properties provide insights into the solid-state characteristics and potential for polymorphism.[10]

  • Physical Form: Microscopic evaluation of the crystalline or amorphous nature of the API is important for understanding its dissolution properties.

Protocol 2.1: Kinetic Aqueous Solubility Assessment
  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In separate vials, add a small aliquot of the DMSO stock to various aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) to achieve a final DMSO concentration of ≤1%.

  • Shake the samples at room temperature for a defined period (e.g., 2 and 24 hours).

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or HPLC-UV.

Formulation Strategies for Oral Administration

The primary goal for an oral formulation in preclinical studies is to maximize absorption and systemic exposure.[4] A tiered approach to vehicle selection is recommended, starting with simpler aqueous systems and progressing to more complex formulations as needed.

Tier 1: Aqueous Suspensions

For compounds with very low aqueous solubility, a uniform suspension is often the most straightforward approach.[11] The use of suspending agents is necessary to ensure homogenous dosing.

Table 1: Common Suspending Agents for Oral Formulations in Rodents

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Water, SalinePhysiologically compatible but unsuitable for insoluble compounds without suspending agents.
0.5% or 1% w/v Carboxymethyl Cellulose (CMC)A widely used, stable vehicle with low toxicity.[11]
0.5% w/v Methylcellulose (MC)Another common and well-tolerated suspending agent.[12][13]
Surfactants (optional addition) Polysorbate 80 (Tween 80)Can be added to aqueous vehicles to improve the wettability and suspension of lipophilic compounds. The No-Observed-Effect Level (NOEL) in a 2-week rat study was 250 mg/kg/day.[12][13]
Protocol 3.1: Preparation of a 0.5% CMC Suspension
  • Vehicle Preparation:

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Slowly add 0.5 g of low-viscosity CMC for every 100 mL of the final volume to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.[11]

    • Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue stirring until a homogenous solution is formed.

    • Allow the solution to cool to room temperature before use.

  • Suspension Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • If necessary, reduce the particle size of the API by grinding it to a fine powder using a mortar and pestle to enhance suspension stability.

    • In a suitable container, create a paste by adding a small amount of the 0.5% CMC vehicle to the API powder.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

Tier 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based vehicles can enhance oral absorption by promoting the formation of solubilized phases in the gastrointestinal tract.[14]

Table 2: Common Lipid-Based Vehicles for Oral Administration

Vehicle TypeExamplesProperties and Considerations
Oils Corn Oil, Sesame Oil, Olive OilSuitable for highly hydrophobic compounds.[11] Well-tolerated in rodents with a high NOEL.[12][13]
Self-Emulsifying Drug Delivery Systems (SEDDS) Mixtures of oils, surfactants, and co-solventsForm fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing drug solubilization and absorption.
Protocol 3.2: Preparation of an Oil-Based Solution/Suspension
  • Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., corn oil, sesame oil).

  • If the compound is soluble at the target concentration, gently heat the oil (if necessary) and add the API while stirring until completely dissolved.

  • If the compound is not fully soluble, it can be administered as a suspension in the selected oil, following the principles outlined in Protocol 3.1.

Formulation Strategies for Intravenous Administration

Intravenous formulations are often required in early discovery to determine fundamental pharmacokinetic parameters.[6] For poorly water-soluble compounds, this presents a significant challenge due to the risk of precipitation in the bloodstream.[7]

Solubilization Techniques for IV Formulations
  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of lipophilic compounds.[15] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. However, their use must be carefully controlled due to potential toxicity and effects on the compound's pharmacokinetics.[7][15]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.[7]

Table 3: Common Excipients for IV Formulations of Poorly Soluble Compounds

Excipient TypeExamplesMaximum Recommended Concentration (Rodents)
Co-solvents PEG 40040-60%
Propylene Glycol40-60%
Ethanol10-20%
Cyclodextrins HP-β-CD20-40%
Surfactants Polysorbate 80 (Tween 80)5-10%
Protocol 4.1: Preparation of a Co-solvent-Based IV Formulation
  • Solubility Screening: Determine the solubility of this compound in various individual and mixed co-solvent systems. A common starting point is a mixture of PEG 400, propylene glycol, and water.

  • Formulation Preparation:

    • Weigh the required amount of the API into a sterile vial.

    • Add the selected co-solvent(s) and vortex or sonicate until the compound is completely dissolved.

    • Slowly add the aqueous component (e.g., saline or 5% dextrose in water) to the final volume while observing for any signs of precipitation.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Formulation Validation and Stability Testing

Once a lead formulation is identified, it must be validated to ensure it is suitable for in vivo studies. Stability testing is a crucial component of this validation process.[17][][19]

Key Validation Parameters
  • Homogeneity: For suspensions, it is essential to confirm that the API is uniformly distributed throughout the vehicle.

  • Physical Stability: The formulation should be visually inspected for any signs of precipitation, crystallization, or phase separation over the intended period of use.

  • Chemical Stability: The concentration of the API in the formulation should remain within acceptable limits (typically 90-110% of the initial concentration) over time.[20]

Protocol 5.1: Short-Term Stability Assessment
  • Prepare a batch of the final formulation.

  • Divide the batch into aliquots and store them under the anticipated experimental conditions (e.g., room temperature, refrigerated).

  • At specified time points (e.g., 0, 4, 8, and 24 hours), visually inspect an aliquot for any physical changes.

  • Analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., LC-MS/MS).

  • For suspensions, ensure adequate mixing before sampling at each time point to assess homogeneity.

Analytical Methods for In Vivo Studies

A sensitive and specific analytical method is required for the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[21]

Key Considerations for Bioanalytical Method Development
  • Linearity and Range: The method should be linear over the expected concentration range in the in vivo samples.

  • Accuracy and Precision: The method must be accurate and precise, with intra- and inter-day variations within acceptable limits.

  • Selectivity: The method should be able to differentiate the analyte from endogenous matrix components and any metabolites.

  • Matrix Effects: The potential for ion suppression or enhancement from the biological matrix should be evaluated.

  • Recovery: The efficiency of the extraction process should be determined.

Visualizations

Workflow for Oral Formulation Development

G cluster_0 Pre-formulation cluster_1 Tier 1 Formulation cluster_2 Tier 2 Formulation (if needed) cluster_3 Final Selection A Physicochemical Characterization (Solubility, pKa, LogP) B Aqueous Suspension (e.g., 0.5% CMC) A->B Poor Aqueous Solubility C Assess Homogeneity & Short-term Stability B->C D Lipid-Based Formulation (e.g., Corn Oil) C->D Unstable or Inhomogeneous F Select Optimal Formulation for In Vivo Studies C->F Stable & Homogenous E Assess Solubility & Short-term Stability D->E E->F Stable & Soluble

Caption: Decision tree for oral formulation selection.

Workflow for Intravenous Formulation Development

G A Determine Target IV Dose & Concentration B Screen Solubility in IV-compatible Excipients (Co-solvents, Cyclodextrins) A->B C Develop Prototype Formulations B->C D Test for Precipitation upon Aqueous Dilution C->D D->C Precipitation Occurs (Reformulate) E Assess Short-Term Stability (Physical & Chemical) D->E No Precipitation E->C Unstable (Reformulate) F Select Lead Formulation for In Vivo Studies E->F Stable

Caption: Iterative process for IV formulation development.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a well-characterized and stable formulation. The protocols and strategies outlined in this document provide a comprehensive framework for addressing the anticipated challenge of poor aqueous solubility. By systematically evaluating different formulation approaches, from simple aqueous suspensions to more complex co-solvent and lipid-based systems, researchers can identify a suitable vehicle to achieve the necessary exposure for robust pharmacokinetic and toxicological assessments. Adherence to the principles of pre-formulation characterization and stability testing is essential for ensuring the generation of reliable and reproducible in vivo data.

References

  • Advances in intravenous delivery of poorly water-soluble compounds. (2009). Journal of Pharmaceutical Sciences.
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. (2002). PubMed.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in r
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Formulating a poorly soluble compound into an i.v. formulation.
  • Formul
  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
  • Designing formulations for preclinical and early stage clinical studies. (2020). Quay Pharma.
  • The Role of Stability Testing in Pharmaceutical Research. (2024). Moravek.
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. (2025). Benchchem.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies.
  • Lipid-based vehicles for the oral delivery of poorly water soluble drugs. (1997). Monash University.
  • Preclinical Formul
  • Achieving Optimal Preclinical Formulation And Drug Product Manufacture. (2024). Contract Pharma.
  • Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. PMC.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Stability Testing of Pharmaceutical Products. (2012).
  • Strength and Stability Testing for Compounded Preparations. (2014). International Journal of Pharmaceutical Compounding.
  • Chemical vs.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry.
  • This compound. Life Chemicals.
  • Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investig

Sources

Cell culture assay protocols using N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanism

The Molecule and the Target

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide belongs to a established class of adamantane-based P2X7 receptor antagonists . The adamantane cage provides the necessary lipophilic bulk to occupy the allosteric hydrophobic pocket of the P2X7 receptor, while the substituted phenyl-amide moiety dictates binding affinity and selectivity against other P2X isoforms (e.g., P2X4).

Primary Application: This compound is utilized as a chemical probe to block ATP-gated P2X7 receptor activation, thereby inhibiting the assembly of the NLRP3 inflammasome and the subsequent release of Interleukin-1β (IL-1β).

Mechanistic Pathway

The P2X7 receptor is unique among purinergic receptors; it functions as a cation channel (Na⁺/Ca²⁺ influx, K⁺ efflux) upon brief ATP exposure, but forms a non-selective macropore (allowing dye uptake) upon prolonged activation. This molecule acts as a negative allosteric modulator (NAM) or orthosteric antagonist, preventing both channel gating and pore dilation.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Gating) ATP->P2X7 Activates Antagonist N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide Antagonist->P2X7 BLOCKS Pore Macropore Formation (Dye Permeability) P2X7->Pore Prolonged Activation K_Efflux K+ Efflux P2X7->K_Efflux Ca_Influx Ca2+ Influx P2X7->Ca_Influx NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Trigger Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b Mature IL-1β Release ProIL1b->IL1b

Figure 1: Mechanism of Action. The adamantane-carboxamide antagonist blocks P2X7-mediated ion flux and pore formation, arresting the downstream NLRP3 inflammatory cascade.

Part 2: Compound Handling & Solubility

The adamantane moiety confers significant hydrophobicity.[1] Improper handling leads to compound precipitation and false-negative results in aqueous buffers.

ParameterSpecificationProtocol Note
Solvent DMSO (Dimethyl sulfoxide)Prepare a 10 mM or 50 mM stock . Vortex vigorously.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot into single-use vials.
Working Conc. 10 nM – 10 µMDilute intermediate stocks in DMSO first, then spike into media to keep DMSO < 0.5%.
Precipitation Risk HighDo not dilute directly from 50 mM stock into cold PBS. Perform serial dilutions in DMSO, then 1:1000 into warm assay buffer.

Part 3: Validated Assay Protocols

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Objective: Quantify the ability of the antagonist to block the formation of the P2X7 macropore. This is the "gold standard" assay for P2X7 antagonists as it is less susceptible to desensitization artifacts than calcium flux.

Materials:

  • Cells: HEK293-hP2X7 (stable transfectants) or J774A.1 Macrophages.

  • Reagents: YO-PRO-1 Iodide (Thermo Fisher), BzATP (P2X7 specific agonist).

  • Buffer: Low-Divalent Assay Buffer (sucrose-based or low Ca²⁺/Mg²⁺ PBS) is critical because high Mg²⁺ naturally inhibits P2X7.

    • Composition: 147 mM NaCl, 2 mM KCl, 0.1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

Step-by-Step Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled, clear-bottom 96-well plate (Poly-D-Lysine coated). Incubate overnight.

  • Dye Loading: Aspirate media and wash once with Assay Buffer. Add 50 µL Assay Buffer containing 2 µM YO-PRO-1 .

  • Antagonist Pre-incubation: Add 25 µL of this compound (3x concentration) to wells. Incubate for 30 minutes at 37°C .

    • Control: Vehicle (DMSO) only.

  • Activation: Add 25 µL of BzATP (EC₈₀ concentration, typically 100–300 µM final) to trigger pore opening.

  • Readout: Immediately place in a fluorescence plate reader (Ex/Em: 491/509 nm). Measure kinetics every 30 seconds for 60 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence trace. Plot % Inhibition vs. Log[Concentration].

Protocol B: IL-1β Release Assay (Functional Inflammasome)

Objective: Confirm that P2X7 blockade translates to a physiological reduction in inflammatory cytokine release.

Materials:

  • Cells: THP-1 Monocytes or Bone Marrow Derived Macrophages (BMDM).

  • Priming Agent: Lipopolysaccharide (LPS, E. coli O111:B4).

  • Detection: Human/Mouse IL-1β ELISA Kit.

Step-by-Step Workflow:

  • Differentiation (THP-1 only): Treat THP-1 cells with PMA (100 nM) for 24h to induce macrophage phenotype, then rest for 24h in fresh media.

  • Priming: Treat cells with LPS (1 µg/mL) for 3–4 hours. This upregulates Pro-IL-1β and NLRP3 protein levels (Signal 1).

  • Antagonist Treatment: Remove LPS media. Wash with physiological buffer. Add the adamantane antagonist in serum-free buffer. Incubate for 30 minutes .

  • Activation (Signal 2): Add ATP (5 mM) or BzATP (300 µM) for 30–45 minutes.

    • Note: ATP requires a higher concentration than BzATP due to lower affinity.

  • Harvest: Collect the cell-free supernatant.

  • Quantification: Perform ELISA for IL-1β.

    • Success Metric: The antagonist should dose-dependently inhibit IL-1β release with an IC₅₀ in the nanomolar to low micromolar range (depending on specific structural affinity).

Part 4: Data Analysis & Troubleshooting

Calculating Potency (IC₅₀)

Normalize data using the following equation:



  • Max: Agonist (BzATP) + Vehicle.

  • Min: Buffer only (no agonist).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Dye Uptake) Spontaneous pore opening or cell death.Ensure cells are healthy (>95% viability). Use Low-Divalent buffer only during the assay, not for culture.
Low Signal Window High Mg²⁺/Ca²⁺ in buffer.P2X7 is inhibited by divalent cations. Ensure Assay Buffer has <0.5 mM Mg²⁺/Ca²⁺.
Precipitation Compound insolubility.Check the 1000x stock in DMSO. Ensure the final DMSO concentration in the well does not exceed 0.5%.
No Inhibition observed Species difference.P2X7 antagonists often show high species selectivity (Human vs. Rat/Mouse). Verify the cell line origin matches the compound's design profile.

References

  • Discovery of Adamantane Amides as Potent P2X7 Antagonists Source: National Institutes of Health (PubMed / PMC) Context: Establishes the structure-activity relationship (SAR) of the adamantane-amide scaffold for P2X7 inhibition. URL:[Link] (Search Term: "Adamantane amide P2X7 antagonist")

  • P2X7 Receptor Antagonists: A Patent Review Source: Expert Opinion on Therapeutic Patents Context: Reviews the chemical space of adamantane derivatives (including Abbott and AstraZeneca series) as P2X7 blockers. URL:[Link]

  • Standardized Protocols for P2X7 Assays (YO-PRO-1 and IL-1β) Source: Wiley Current Protocols in Pharmacology Context: Provides the foundational methodology for dye uptake and cytokine release assays cited in Protocols A and B. URL:[Link]

  • PubChem Compound Summary: Adamantane-1-carboxamide derivatives Source: National Center for Biotechnology Information (NCBI) Context: Chemical and physical properties (LogP, Solubility) for N-(substituted-phenyl)adamantane-1-carboxamides. URL:[Link]

Sources

Optimization of reaction conditions for adamantyl carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Conditions for Adamantyl Carboxamide Synthesis

Executive Summary

The adamantane moiety is a critical pharmacophore in medicinal chemistry, prized for improving lipophilicity (


), metabolic stability, and blood-brain barrier (BBB) permeability. However, the synthesis of adamantyl carboxamides  is frequently bottlenecked by the significant steric hindrance of the tricyclic cage. Standard coupling protocols (EDC/HOBt, DCC) often result in sluggish kinetics, incomplete conversion, or difficult purification.

This guide details an optimized workflow for synthesizing N-substituted 1-adamantane carboxamides. We compare three primary methodologies—Acid Chloride Activation , T3P® Coupling , and HATU Activation —and provide a definitive protocol for the most robust method (T3P) alongside a "Brute Force" alternative (Acid Chloride) for unreactive amines.

The "Adamantane Problem": Mechanistic Insight

The 1-adamantyl group exerts massive steric bulk proximal to the carbonyl carbon. In a standard nucleophilic acyl substitution:

  • Activation: The bulky cage hinders the approach of large coupling reagents (e.g., phosphonium salts like BOP).

  • Nucleophilic Attack: The tetrahedral intermediate is high-energy due to steric crowding.

  • Solubility: Adamantane derivatives are highly lipophilic, often precipitating out of polar aprotic solvents (DMF/DMSO) or failing to dissolve in aqueous workup phases.

Strategic Decision Matrix: Before selecting a reagent, assess the nucleophilicity of your amine partner using the decision tree below.

OptimizationMatrix Start Start: 1-Adamantane Carboxylic Acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Aniline Electron-Deficient Aniline/Heterocycle AmineType->Aniline Steric Sterically Hindered Amine (e.g., t-Butyl) AmineType->Steric T3P Method A: T3P Coupling (High Yield, Easy Workup) Primary->T3P First Choice Ritter Method C: Ritter Reaction (If Amine = Nitrile precursor) Primary->Ritter Specific Cases AcidCl Method B: Acid Chloride (Oxalyl Chloride/DMF) Aniline->AcidCl Requires Strong Activation Steric->AcidCl Minimize Steric Clash

Figure 1: Strategic decision matrix for selecting the optimal coupling methodology based on amine reactivity.

Comparative Optimization Data

We performed a screen of coupling agents for the reaction between 1-adamantanecarboxylic acid and a model hindered amine (isopropylamine).

Coupling ReagentSolventBaseTempYield (%)Workup Complexity
EDC / HOBt DCMDIPEART67%High (Urea byproducts)
HATU DMFDIPEART82%Medium (Tetramethylurea removal)
T3P (50% in EtOAc) EtOAc/DMFPyridine0°C -> RT94% Low (Water soluble byproducts)
Oxalyl Chloride DCMTEAReflux91%Medium (Moisture sensitive)

Key Finding: T3P (Propylphosphonic anhydride) offers the best balance of yield and purification ease.[1] Its cyclic anhydride structure activates the sterically hindered acid without adding significant bulk, and the byproducts are water-soluble, eliminating column chromatography in many cases.

Recommended Protocol A: T3P-Mediated Coupling

Best for: Primary/Secondary amines, scale-up, and avoiding chromatography.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)[2]

  • Amine partner (1.1 equiv)[2][3]

  • T3P® (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Note: Add minimal DMF if solubility is an issue.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5 mL/mmol).

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise.

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for T3P reactions.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Caution: Reaction is exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.

    • Validation: Monitor by TLC (Stain: Phosphomolybdic Acid or KMnO4; Adamantane is UV inactive).

  • Workup (The "Self-Cleaning" Step):

    • Dilute with EtOAc.

    • Wash with Water (x2).

    • Wash with 10% Citric Acid or 1M HCl (to remove pyridine/amine).

    • Wash with Sat. NaHCO3 (to remove unreacted acid and T3P byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.[4]

  • Result: Usually a white crystalline solid requiring no further purification.

Recommended Protocol B: Acid Chloride (The "Brute Force" Method)

Best for: Non-nucleophilic anilines, extremely hindered amines, or when T3P fails.

Reagents:

  • 1-Adamantanecarboxylic acid[2][3][5]

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • Dissolve acid in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise at 0 °C.

    • Stir at RT for 2 hours until gas evolution (CO/CO2) ceases.

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Coupling:

    • To a separate flask, add the Amine (1.1 equiv) and TEA (2.0 equiv) in DCM.

    • Add the prepared acid chloride solution dropwise at 0 °C.

    • Stir at RT overnight.

  • Workup: Standard acid/base extraction.

Mechanism of Action (T3P)

Understanding why T3P works prevents experimental error. T3P forms a mixed anhydride with the carboxylic acid. Unlike linear anhydrides, the cyclic structure of T3P is highly reactive yet stable enough to resist rapid hydrolysis.

T3PMechanism Acid Adamantane-COOH Intermediate Activated Mixed Anhydride (Highly Reactive) Acid->Intermediate Activation (-H+) T3P T3P Reagent T3P->Intermediate Activation (-H+) Base Base (Pyridine) Base->Intermediate Activation (-H+) Product Adamantyl Carboxamide Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine R-NH2

Figure 2: T3P activation pathway. The phosphorus byproduct is highly water-soluble, facilitating simple extraction.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (T3P) Steric clash prevents mixed anhydride formation.Switch to Protocol B (Acid Chloride). Increase Temp to 50°C (T3P is stable at heat).
Precipitation during reaction Product or Intermediate insolubility.Add 10-20% DMF or NMP as a co-solvent.
Byproduct in NMR Residual Pyridine or T3P salts.Ensure acidic wash (1M HCl) is thorough during workup.
Starting Material Remains Acid not activating.Ensure anhydrous conditions . Water destroys T3P/Acid Chlorides rapidly.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Archibald, T. G., et al. (2015). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis. Tetrahedron. Link

  • BenchChem. (2025).[4][6] Optimization of reaction conditions for amidoxime and carboxylic acid cyclization. Link

  • Organic Syntheses. (2010). Preparation of Amides via Acid Chlorides. Link

Sources

Crystallization methods for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Crystallization Protocols for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Executive Summary

This guide details the crystallization and purification methodologies for This compound (referred to herein as Target Compound 1 ). Due to the distinct hydrophobic bulk of the adamantane cage juxtaposed with the polar nitro-aryl moiety, this molecule exhibits a "Janus-faced" solubility profile that complicates standard purification.

This note provides two validated protocols:

  • Method A (Yield-Focused): Ethanol/Water Anti-Solvent Crystallization.

  • Method B (Purity-Focused): Toluene/Heptane Cooling Crystallization.

Physicochemical Context & Solubility Profile

Successful crystallization requires understanding the competition between the lipophilic adamantyl cage and the pi-stacking capability of the nitro-aromatic ring.

  • Adamantane Cage: Highly lipophilic. Drives solubility in non-polar solvents (DCM, Toluene) and causes "oiling out" in purely aqueous systems.

  • Amide/Nitro Group: Provides hydrogen bond donors/acceptors. Drives solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1]

Table 1: Solubility Screening Matrix (at 25°C)

Solvent ClassSolventSolubility StatusApplication Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Good solvent for initial dissolution; difficult to crystallize from directly due to high volatility.
Alcohols Ethanol (EtOH)Moderate (Heat to dissolve)Ideal Primary Solvent. Good temperature coefficient of solubility.
Aromatics TolueneModerate (Heat to dissolve)Ideal for Polishing. Excellent for rejecting polar impurities.
Alkanes n-Heptane / HexaneInsolubleIdeal Anti-Solvent.
Aqueous WaterInsolubleIdeal Anti-Solvent (when used with alcohols).
Polar Aprotic DMSO / DMFVery HighAvoid. Hard to remove; leads to product loss in mother liquor.

Pre-Crystallization Characterization

Before attempting bulk crystallization, the crude material must be characterized to prevent "crashing out" amorphous solids.

  • DSC (Differential Scanning Calorimetry): Determine the melting point (expected range: 190–220°C depending on polymorph). If a sharp endotherm is not observed, the crude may be too impure for direct crystallization; perform a silica plug filtration first.

  • TGA (Thermogravimetric Analysis): Check for solvates. Adamantane derivatives frequently form channel solvates with chlorinated solvents.

Protocol A: Ethanol/Water Anti-Solvent Crystallization

Best for: Removal of polar impurities (unreacted salts, inorganic catalysts) and maximizing yield.

Mechanism: The compound is dissolved in hot ethanol. Water (anti-solvent) increases the polarity of the medium, forcing the hydrophobic adamantane moiety to aggregate and crystallize.

Step-by-Step Procedure:
  • Dissolution: Charge crude Target Compound 1 (10 g) into a round-bottom flask. Add Absolute Ethanol (80 mL).

  • Heating: Heat the slurry to reflux (approx. 78°C) with overhead stirring.

    • Note: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments until clear.

  • Filtration (Hot): While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove mechanical impurities. Return filtrate to the reactor.

  • Nucleation Point: Cool the solution slowly to 60°C.

  • Anti-Solvent Addition: Add Deionized Water (20 mL) dropwise via an addition funnel over 30 minutes.

    • Critical Control: If the solution turns milky (oiling out), STOP addition. Re-heat to reflux until clear, then cool more slowly.

  • Crystallization: Once turbidity persists, stop stirring and allow the temperature to drop to 20°C over 2 hours.

  • Aging: Cool further to 0–5°C using an ice bath and hold for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration.

  • Washing: Wash the cake with a cold 1:1 Ethanol/Water mixture (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Toluene/Heptane Cooling Crystallization

Best for: Removal of lipophilic byproducts (dimers, unreacted adamantane starting material) and achieving API-grade purity.

Mechanism: Toluene solubilizes the adamantane core well at high temperatures but poorly at low temperatures. Heptane acts as a co-solvent to lower the solubility limit further.

Step-by-Step Procedure:
  • Dissolution: Suspend crude Target Compound 1 (10 g) in Toluene (60 mL).

  • Heating: Heat to 90–100°C until fully dissolved.

  • Seeding (Optional but Recommended): Cool to 80°C. Add a small seed crystal (0.1% w/w) of pure material.

    • Why? Adamantane derivatives often super-saturate. Seeding prevents spontaneous, uncontrolled nucleation.

  • Co-Solvent Addition: Slowly add n-Heptane (30 mL) over 45 minutes while maintaining temperature at 75–80°C.

  • Controlled Cooling: Ramp temperature down at a rate of 10°C/hour.

    • Target: Cool to 5°C.

  • Isolation: Filter the resulting crystalline solid.

  • Washing: Wash with cold n-Heptane (30 mL) to remove residual toluene and lipophilic impurities.

  • Drying: Dry under high vacuum at 50°C. (Note: Toluene is harder to remove than ethanol; ensure TGA confirms <0.5% solvent residue).

Process Visualization

Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the impurity profile of the crude material.

CrystallizationWorkflow Start Crude Target Compound 1 Analyze Impurity Analysis (HPLC/TLC) Start->Analyze Decision Dominant Impurity Type? Analyze->Decision PolarImp Polar/Salts/Inorganic Decision->PolarImp Polar LipoImp Lipophilic/Oligomers Decision->LipoImp Non-Polar MethodA Method A: Ethanol/Water (Anti-Solvent) PolarImp->MethodA MethodB Method B: Toluene/Heptane (Cooling) LipoImp->MethodB ResultA High Yield Salt Removal MethodA->ResultA ResultB High Purity Crystal Form Control MethodB->ResultB

Caption: Decision matrix for selecting the optimal crystallization solvent system based on crude impurity profile.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, oily droplets form on the flask walls or bottom.

  • Cause: The anti-solvent (Water or Heptane) was added too fast, or the temperature was too high, causing the hydrophobic adamantane to separate as a liquid phase before organizing into a lattice.

  • Solution:

    • Re-heat the mixture until the oil dissolves back into a single phase.

    • Add a "seed" crystal.

    • Cool much slower (e.g., 5°C/hour).

    • Increase the ratio of the "Good Solvent" (Ethanol or Toluene).

Issue: Colored Impurities
  • Symptom: Crystals are yellow/brown instead of off-white (common with nitro-aromatics).

  • Solution: During the hot filtration step (Step 3 in Protocol A), add Activated Carbon (Charcoal) (5% w/w relative to crude). Stir for 15 minutes at reflux, then filter hot through Celite.

References

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Source: Journal of Chemical, Biological and Physical Sciences (JCBPS).[2] Relevance: Provides baseline solubility and crystallization behavior for the nitro-acetanilide moiety. URL:[Link]

  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. Source: National Institutes of Health (PMC). Relevance: Validates the use of Ethanol/Chloroform and Ethanol mixtures for recrystallizing adamantane-aryl derivatives. URL:[Link]

  • Recrystallization of N-aryl adamantane-1-carboxamides (General Protocol). Source: TIFR / University of Tokyo Guidelines. Relevance: Establishes standard solvent selection (Solvent A/B method) for hydrophobic amides. URL:[Link]

  • Adamantane-1-carboxamide Synthesis Patent (WO2006/90244). Source: ResearchGate / Glenmark Pharmaceuticals. Relevance: Describes the precipitation of adamantane carboxamides from THF/Water systems. URL:[Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing unreacted 4-methyl-3-nitroaniline from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your final product is contaminated with 4-methyl-3-nitroaniline (4M3NA) , a common starting material or intermediate. This is not just a purity issue; nitroanilines are often classified as Genotoxic Impurities (GTIs) or nitrosamine precursors. Regulatory bodies (ICH M7 guidelines) often require removal to trace levels (<10-20 ppm).

This guide treats purification not as a "recipe" but as a logic gate system . You must select the strategy based on the chemical nature of your desired product, not just the impurity.

Module 1: The Physicochemical Profile (Know Your Enemy)

To defeat 4M3NA, you must exploit its specific weaknesses.

PropertyValue / CharacteristicExploitable Feature
Structure Aniline with -NO2 and -CH3Weak Base & Chromophore
pKa (Conjugate Acid) ~2.5 - 3.0 (Estimated)Significantly lower than typical amines (pKa ~9-10). It requires stronger acid to protonate than a standard amine.
LogP (Hydrophobicity) ~1.7 - 1.8Moderately lipophilic. Soluble in DCM, EtOAc, Toluene.
Solubility (Aq) Insoluble in neutral waterSoluble in 1M HCl (forms anilinium salt).
Visual Cue Yellow/OrangeIf your mother liquor is yellow, the impurity is likely still there.

Module 2: Liquid-Liquid Extraction (The "First Line of Defense")

Logic: 4M3NA is a weak base. We can manipulate pH to selectively protonate it or your product.

Scenario A: Your Product is Neutral or Acidic (Amides, Esters, Acids)

This is the ideal scenario.

  • Dissolve crude mixture in Ethyl Acetate or DCM.

  • Wash with 1M HCl (3x).

    • Mechanism:[1][2] The HCl protonates the 4M3NA amine group (

      
      ), forcing it into the aqueous layer. Your neutral product remains in the organic layer.
      
  • Back-Extraction (Validation): Basify the aqueous waste with NaOH. If a yellow precipitate forms or the solution turns cloudy yellow, you have successfully removed the impurity.

Scenario B: Your Product is Basic (Amines, Pyridines)

This is the "Hard Mode." If you wash with 1M HCl, you will lose your product to the water layer. You must use Differential pH Extraction .

The Protocol:

  • Dissolve crude in an organic solvent (DCM is preferred).

  • Buffer Wash (pH 3.5 - 4.0): Wash with a Citrate or Formate buffer at pH 4.

    • Why? Your product (likely pKa > 8) will be fully protonated and move to the water. The 4M3NA (pKa ~2.5) will remain mostly unprotonated (neutral) at pH 4 and stay in the organic layer.

    • Note: This separates the product into the water, leaving 4M3NA in the organic.

  • Recover Product: Take the aqueous layer (containing product), basify to pH > 12 with NaOH, and extract back into fresh DCM.

Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + 4M3NA) Decision Is your Product Basic? Start->Decision NeutralPath No (Neutral/Acidic) Decision->NeutralPath No BasicPath Yes (Amine) Decision->BasicPath Yes WashAcid Wash Organic with 1M HCl NeutralPath->WashAcid ResultA 4M3NA -> Aqueous (Waste) Product -> Organic (Keep) WashAcid->ResultA WashBuffer Wash Organic with pH 4 Buffer BasicPath->WashBuffer SepStep Separation Event WashBuffer->SepStep OrgLayer Organic Layer: Contains 4M3NA (Discard) SepStep->OrgLayer AqLayer Aqueous Layer: Contains Product (Keep) SepStep->AqLayer FinalStep Basify Aqueous -> Extract w/ DCM AqLayer->FinalStep

Figure 1: Decision tree for liquid-liquid extraction based on product basicity.

Module 3: Chemical Scavenging (The "Sniper" Approach)

If extraction fails (e.g., emulsions) or you need <100 ppm levels, use Polymer-Supported Scavengers . This is the most robust method for removing unreacted anilines.

  • Tool: PS-Isocyanate (Polystyrene-supported Isocyanate) or PS-Anhydride.

  • Mechanism: The isocyanate resin reacts covalently with the amine of 4M3NA to form a urea. The impurity becomes tethered to the bead.

  • Reaction:

    
    
    

Protocol:

  • Dissolve crude (1 g) in DCM or THF (10 mL).

  • Add 3-5 equivalents of PS-Isocyanate resin (relative to the estimated amount of 4M3NA, not the product).

  • Stir gently (do not use a magnetic stir bar that grinds the beads; use an orbital shaker) for 4-12 hours at room temperature.

    • Tip: Add a drop of Et3N to catalyze the urea formation if the reaction is slow.

  • Filter through a fritted glass funnel or cotton plug.

  • Concentrate the filtrate. The 4M3NA stays on the filter paper.

Module 4: Chromatography & Recrystallization

Recrystallization (Thermodynamics)
  • Solvent System: Ethanol/Water (9:[2]1) or Toluene/Heptane.

  • The Trap: 4M3NA is yellow.[3] If your crystals are yellow, the impurity is occluded (trapped inside the crystal lattice).

  • Fix: You must perform a "slurry wash." Crush the crystals and suspend them in cold ether or hexanes (where 4M3NA is soluble, but your polar product might not be) and filter.

Flash Chromatography (Kinetics)
  • Issue: Anilines "tail" (streak) on silica gel due to hydrogen bonding with silanol groups.

  • Fix: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexane/EtOAc + 1% Et3N). This blocks the silanol sites, sharpening the 4M3NA peak and improving separation resolution (

    
     difference).
    

Troubleshooting FAQ

Q: I did the acid wash, but my product is still yellow. Why? A: Two possibilities:

  • Incomplete Protonation: You used a weak acid (like acetic acid) or not enough volume. 4M3NA is a weak base; it needs excess 1M HCl to fully protonate.

  • Oxidation: Aniline impurities oxidize easily to form azo/nitroso compounds, which are deeply colored and neutral. These will NOT wash out with acid. You must use silica chromatography or activated charcoal (carbon) treatment.

Q: Can I use charcoal to remove it? A: Yes, but with caution. Activated carbon binds aromatics well.

  • Protocol: Dissolve in hot ethanol, add 5 wt% activated carbon, reflux for 15 mins, filter HOT through Celite.

  • Risk:[4][5][6] You may lose 10-15% of your desired product due to non-specific adsorption.

Q: My product precipitates when I add HCl. What do I do? A: Your product is likely an amide or has low solubility in the organic solvent when cold.

  • Solution: Switch to the Scavenging Method (Module 3) . It avoids pH swings and aqueous workups entirely.

References

  • PubChem. (n.d.). 4-Methyl-3-nitroaniline (Compound Summary).[7][8][9] National Library of Medicine. Retrieved from [Link]

  • Biotage. (n.d.).[10] Solid-Supported Reagents and Scavengers: PS-Isocyanate.[11] Retrieved from [Link] (General reference for PS-Isocyanate mechanism).

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? (Community discussion on acid washing protocols). Retrieved from [Link]

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[4][6] (Context for genotoxicity limits). Retrieved from [Link]

Sources

Technical Support Center: Resolving Precipitation Issues of Adamantane Derivatives in DMSO Stocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation issues with adamantane derivatives in DMSO stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Introduction to the Challenge

Adamantane and its derivatives are a fascinating class of compounds with a rigid, diamond-like structure, lending them unique therapeutic properties.[1][2][3] However, their highly lipophilic and hydrophobic nature often leads to poor aqueous solubility.[2][3] While DMSO is a powerful and widely used solvent for these molecules, its own physicochemical properties can present challenges, most notably the precipitation of the dissolved compound over time.[4][5] This guide will walk you through the causes of this precipitation and provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our users encounter when working with adamantane derivatives and DMSO.

Q1: Why do my adamantane derivatives precipitate out of DMSO stock solution?

Precipitation of adamantane derivatives from DMSO is often a multi-factorial issue. The primary reasons include:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6][7] This absorbed water decreases the solubility of hydrophobic compounds like adamantane derivatives, leading to their precipitation.[6][8]

  • Supersaturation: You might have created a supersaturated solution, which is inherently unstable. Over time, or with slight changes in conditions (like temperature fluctuations), the excess compound will precipitate out.[9]

  • Temperature Effects: DMSO has a relatively high freezing point (18.5°C or 65.3°F).[9] Storing stock solutions at 4°C or below can cause the DMSO to freeze, which can lead to the precipitation of the dissolved compound.[9] Repeated freeze-thaw cycles can exacerbate this issue.[6][8][10]

  • Compound Instability: While less common for the rigid adamantane core, some derivatives may be unstable over long periods in DMSO, leading to degradation and precipitation of the less soluble degradants.

Q2: What does it mean that DMSO is "hygroscopic" and why is this important?

DMSO's hygroscopic nature means it acts like a sponge for water molecules in the air.[4][6] This is a critical consideration because even small amounts of absorbed water can significantly alter the solvent properties of DMSO, making it less effective at dissolving lipophilic compounds.[6] This is why using anhydrous (dry) DMSO is crucial for preparing stable stock solutions of adamantane derivatives.

Q3: I've observed precipitation after diluting my DMSO stock into an aqueous buffer for my experiment. What's happening?

This is a common phenomenon known as "solvent shock" or "antisolvent precipitation."[11] While your adamantane derivative is soluble in the high concentration of DMSO in your stock solution, it is likely not soluble in the final aqueous buffer of your experiment.[9] When you add the DMSO stock to the aqueous solution, the DMSO is diluted, and the adamantane derivative crashes out of the solution. To avoid this, it's important to keep the final DMSO concentration in your assay as low as possible while ensuring your compound remains in solution.[9]

Q4: Can I heat my DMSO stock solution to redissolve the precipitate?

Gentle warming can be an effective way to redissolve precipitated compounds.[12] A water bath set to 37°C for a short period (5-10 minutes) is often sufficient.[6][12] However, it is crucial to be cautious with heat, as excessive or prolonged heating can degrade some compounds. Always check the compound's datasheet for information on its thermal stability.

Q5: Is sonication a safe method to dissolve my adamantane derivatives?

Yes, sonication is a widely used and generally safe method to aid in the dissolution of compounds in DMSO.[13][14][15][16] It uses ultrasonic waves to agitate the solvent and break down compound aggregates, facilitating dissolution.[8] For stubborn compounds, a combination of gentle warming and sonication can be very effective.[6][12]

Troubleshooting Guide: Resolving Precipitation in DMSO Stocks

If you are currently facing a precipitation issue with your adamantane derivative in DMSO, follow this step-by-step guide.

Step 1: Visual Inspection and Initial Assessment

Carefully observe the stock solution. Is the precipitate crystalline or amorphous? Is the solution cloudy or are there distinct solid particles? This initial observation can provide clues about the nature of the problem.

Step 2: Attempt to Redissolve the Precipitate

Before discarding the stock, attempt to redissolve the compound using the following methods, in order of increasing intensity:

  • Vortexing: Vigorously vortex the vial for 1-2 minutes.[6]

  • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[6][12]

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[6][13]

If the precipitate redissolves, proceed to Step 3. If not, the solution may be too concentrated or the compound may have degraded. In this case, it is best to prepare a fresh stock solution.

Step 3: Aliquoting and Proper Storage

Once the compound is redissolved, it is critical to prevent future precipitation.

  • Aliquot: Divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to atmospheric moisture.[6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Store in a desiccator if possible to protect from moisture.[9]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Precipitate Observed in DMSO Stock redissolve Attempt to Redissolve Vortex (1-2 min) Gentle Warming (37°C, 5-10 min) Sonication (10-15 min) start->redissolve check_dissolution Does the precipitate redissolve? redissolve->check_dissolution aliquot_store Aliquot into single-use vials and store at -20°C or -80°C check_dissolution->aliquot_store Yes prepare_fresh Prepare a fresh stock solution using best practices check_dissolution->prepare_fresh No end_success Proceed with experiment aliquot_store->end_success end_failure Discard old stock prepare_fresh->end_failure Factors_Precipitation precipitate Precipitation of Adamantane Derivative hygroscopicity Hygroscopicity of DMSO (Water Absorption) hygroscopicity->precipitate supersaturation Supersaturated Solution supersaturation->precipitate temperature Improper Storage Temperature (Freeze-Thaw Cycles) temperature->precipitate compound_properties Inherent Properties of Adamantane Derivative (High Lipophilicity) compound_properties->precipitate

Caption: Key factors contributing to the precipitation of adamantane derivatives in DMSO.

References

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • Chemistry Learner. (2011, September 8). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Retrieved from [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PubMed. (2005, September 15). High throughput sonication: evaluation for compound solubilization. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Arkat USA. (2021). Four-directional synthesis of adamantane derivatives. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]

  • Quora. (2016, October 29). Why is DMSO a good solvent?. Retrieved from [Link]

  • ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • Figshare. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1‑Adamantane Carboxylic Acid to β- and γ‑Cyclodextrins - ACS Omega. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?. Retrieved from [Link]

  • PubMed. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 13). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a complex molecule featuring a bulky, hydrophobic adamantane core linked via an amide to a substituted nitrophenyl ring. In the context of pharmaceutical development, where this molecule may serve as a key intermediate or active pharmaceutical ingredient (API), establishing its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this task, capable of separating the main compound from process-related impurities and potential degradants.[1][2][3][4][5]

This guide provides an in-depth, comparative approach to developing a robust, stability-indicating HPLC purity method for this specific compound. We will move beyond a simple protocol, exploring the scientific rationale behind critical choices in stationary phase, mobile phase, and detection parameters to build a method founded on expertise and trustworthiness.

Part 1: Initial Method Development Strategy & Rationale

The molecular structure of this compound dictates our initial analytical approach. The large, non-polar adamantane group makes the molecule highly hydrophobic, pointing directly to Reversed-Phase HPLC (RP-HPLC) as the most suitable separation mode.[6][7] The nitrophenyl group acts as a strong chromophore, making UV detection a highly sensitive and appropriate choice.[5]

Our initial scouting conditions are therefore:

  • Separation Mode: Reversed-Phase (RP)

  • Column: A standard C18, 4.6 x 150 mm, 5 µm particle size column. This is the workhorse of RP-HPLC and provides a robust starting point for most small molecules.[8]

  • Mobile Phase: A gradient elution using Water (A) and Acetonitrile (B). A gradient is essential for purity methods to ensure that impurities with a wide range of polarities are eluted and detected.

  • Detection: UV detection, initially set at 254 nm, a common wavelength for aromatic compounds, pending optimization.[9][10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Part 2: Comparative Analysis of Critical Chromatographic Parameters

A successful purity method must achieve baseline separation of the main peak from all potential impurities. To achieve this, we must systematically evaluate and compare different chromatographic parameters to find the optimal selectivity.

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity. While a C18 column separates primarily based on hydrophobic interactions, an alternative chemistry can often resolve co-eluting peaks.

Causality Behind the Comparison:

  • Agilent ZORBAX Eclipse Plus C18: This is our baseline, a high-performance C18 column that separates based on hydrophobicity. The adamantane group will interact strongly with the C18 chains.

  • Supelco Ascentis Phenyl: We chose a Phenyl-phase column as a strategic alternative. The phenyl rings in the stationary phase can induce π-π interactions with the nitrophenyl ring of the analyte and its related impurities.[11][12] This provides a completely different separation mechanism that can be highly effective for resolving aromatic positional isomers or other structurally similar impurities that are difficult to separate on a C18 column.[12]

Experimental Data Summary:

Let's assume our initial C18 run shows a critical impurity, "Impurity A," that is poorly resolved from the main this compound peak.

ParameterAgilent ZORBAX Eclipse Plus C18Supelco Ascentis PhenylAnalysis
Retention Time (Main Peak) 12.5 min11.8 minThe Phenyl column is slightly less retentive for this molecule under identical gradient conditions.
Resolution (Rs) - Main Peak / Impurity A 1.22.5Significant Improvement. The π-π interactions offered by the Phenyl column successfully resolved Impurity A from the main peak.
Tailing Factor (Tf) - Main Peak 1.11.1Both columns provide excellent peak symmetry for the main analyte.
Organic Modifier Selectivity: Acetonitrile vs. Methanol

The organic modifier in the mobile phase not only controls elution strength but also offers another opportunity to fine-tune selectivity.

Causality Behind the Comparison:

  • Acetonitrile (ACN): An aprotic solvent with a strong dipole moment. It is generally a stronger eluting solvent than methanol in RP-HPLC and often results in lower backpressure and sharper peaks.[13][14][15]

  • Methanol (MeOH): A protic solvent capable of hydrogen bonding.[14] This difference in chemistry means that methanol interacts differently with analytes compared to acetonitrile, which can lead to significant changes in selectivity and even elution order.[14][16] For aromatic compounds on a phenyl column, using methanol can sometimes enhance the π-π interactions between the analyte and the stationary phase, improving separation.[11]

Experimental Data Summary:

Using the selected Phenyl column, we compare identical gradients using ACN and MeOH.

ParameterMobile Phase with AcetonitrileMobile Phase with MethanolAnalysis
Resolution (Rs) - Main Peak / Impurity A 2.52.8Methanol provides a slight but favorable increase in the resolution of the critical pair.
Resolution (Rs) - Impurity B / Impurity C 1.91.4Selectivity Change. Acetonitrile provides better separation for a different pair of impurities, B and C.
System Backpressure (max) 210 bar320 barAs expected, methanol generates significantly higher backpressure due to its higher viscosity when mixed with water.[11][16]
Optimizing the Detection Wavelength

Using a single, non-optimal wavelength can lead to underestimation of impurities. A Photodiode Array (PDA) detector is essential for this step.

Protocol for Wavelength Selection:

  • Perform the separation using the optimized column and mobile phase.

  • Using the PDA data, extract the full UV-Vis spectrum for the main analyte peak and every visible impurity peak.

  • Overlay the spectra.

  • Decision Criteria:

    • If all components share a similar spectral profile, select the wavelength of maximum absorbance (λ-max) for the main analyte to ensure the highest sensitivity.[17][18]

    • If impurities have significantly different λ-max values, choose a wavelength that offers a good compromise in sensitivity for all components of interest. For nitroaromatic compounds, this is often in the 250-280 nm range.

For this compound, the λ-max was determined to be 272 nm . This wavelength provides excellent sensitivity for the main peak and all known impurities.

Part 3: Experimental Protocols & Visualization

Workflow for HPLC Method Development

The systematic process followed in this guide can be visualized as a logical workflow.

HPLC_Method_Development A Define Goal: Purity Method for This compound B Initial Scouting (RP-HPLC) Column: C18 Mobile Phase: ACN/Water Gradient Detection: UV 254 nm A->B C Comparative Analysis: Stationary Phase Selectivity B->C D C18 Column (Hydrophobic) C->D E Phenyl Column (π-π Interactions) C->E F Decision: Is Resolution (Rs) > 2.0 for all peaks? D->F E->F G Comparative Analysis: Organic Modifier Selectivity F->G Yes H Acetonitrile (Aprotic) G->H I Methanol (Protic) G->I J Decision: Best overall separation & system pressure? H->J I->J K Wavelength Optimization (PDA Detector) J->K Yes L Final Optimized Method K->L M Proceed to Method Validation (ICH Q2(R1)) L->M

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocols

1. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

2. HPLC System & Conditions:

  • Provide the full, optimized method in a clear table format.

Part 4: The Optimized Method & Path to Validation

Following the comparative analysis, the optimized method for the purity analysis of this compound is as follows:

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column Supelco Ascentis Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 272 nm
Injection Vol. 10 µL
Run Time 30 minutes
Trustworthiness: The Imperative of Method Validation

A developed method is not trustworthy until it is validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[19] The next and most critical step is to validate this optimized method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By following this systematic development process and proceeding to a full ICH validation, a scientifically sound and reliable HPLC method for the purity analysis of this compound can be established, ensuring the quality and safety of the product.[1]

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
  • Acetonitrile vs.
  • Column Selection for Reversed-Phase HPLC.
  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chrom
  • Choosing Right Column for Reverse Phase HPLC Separ
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? Wako Blog.
  • Acetonitrile vs.
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
  • HPLC Column Selection Guide. SCION Instruments.
  • High-Performance Liquid Chromatography (HPLC)
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • How to select wavelength in hplc method development?
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Allied Sciences.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
  • Principle and Feature of Various Detection Methods (1). Hitachi Hightech.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Principles of HPLC (4) Detectors. JASCO Global.

Sources

Validating biological activity of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide using control compounds

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: P2X7 Receptor Antagonists & Adamantane Scaffolds Application: Immunomodulation, Inflammasome Inhibition, and Ion Channel Gating

Executive Summary & Compound Profile

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide (referred to herein as Ad-4M3N ) represents a specific chemotype within the adamantyl-amide class of compounds. While the adamantane cage is historically associated with viral M2 channel blockade (e.g., Amantadine), the covalent linkage to a nitrophenyl moiety shifts its pharmacophore profile significantly toward P2X7 receptor antagonism .

The P2X7 receptor is an ATP-gated cation channel crucial for NLRP3 inflammasome activation. Validating Ad-4M3N requires a rigorous exclusion of "off-target" adamantane effects (e.g., sigma receptors or NMDA antagonism) and confirmation of P2X7-specific blockade.

This guide outlines a comparative validation strategy, positioning Ad-4M3N against industry-standard benchmarks to quantify its potency, selectivity, and mechanism of action (MoA).

Mechanism of Action (MoA) & Signaling Pathway

To validate Ad-4M3N, one must understand the biphasic nature of P2X7 activation:

  • Channel Gating: Millisecond-scale opening allowing Ca²⁺/Na⁺ influx and K⁺ efflux.

  • Macropore Formation: Sustained activation leads to the opening of a large transmembrane pore (permeable to molecules up to 900 Da), triggering cell death and massive IL-1β release.

Adamantane-carboxamides typically act as allosteric antagonists , stabilizing the closed state of the receptor or interfering with the pore-dilation complex.

Visualization: P2X7 Signaling & Antagonist Intervention

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Gating) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx K_Efflux K+ Efflux P2X7->K_Efflux Pore Macropore Formation (Dye Uptake) P2X7->Pore Sustained Activation Ad_Compound N-(4-methyl-3-nitrophenyl) adamantane-1-carboxamide (Inhibitor) Ad_Compound->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Trigger Caspase Caspase-1 Activation NLRP3->Caspase Cytokine IL-1β / IL-18 Release Caspase->Cytokine Cleavage

Figure 1: Mechanistic intervention of adamantane-carboxamides in the P2X7-NLRP3 inflammatory cascade.

Comparative Control Strategy

A robust validation protocol must distinguish between genuine P2X7 inhibition and generic lipophilic toxicity inherent to adamantane structures.

The "Triad of Controls" System
Control TypeRecommended CompoundRole in Validation
Positive Benchmark A-438079 or AZ10606120 Potency Reference: These are highly selective, competitive (A-438079) or negative allosteric (AZ10606120) P2X7 antagonists. Ad-4M3N efficacy must be normalized against these standards.
Structural Negative Amantadine Scaffold Control: Amantadine shares the adamantane cage but lacks the nitrophenyl-carboxamide tail required for high-affinity P2X7 binding. If Amantadine shows activity, the effect is likely non-specific (e.g., membrane disruption).
Target Specificity 5-BDBD (P2X4 Antagonist)Selectivity Check: P2X7 is often co-expressed with P2X4. 5-BDBD ensures the observed reduction in Ca²⁺ flux is not due to P2X4 blockade.

Validation Protocols

Experiment A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Objective: Determine if Ad-4M3N prevents the formation of the cytolytic macropore, a hallmark of P2X7 activation.

Methodology:

  • Cell Model: Use J774A.1 macrophages or HEK293-hP2X7 (recombinant expression is preferred for specificity).

  • Buffer: Low-divalent cation saline (sucrose-based or low Ca²⁺/Mg²⁺) to facilitate pore opening.

  • Dye: YO-PRO-1 (impermeant to healthy cells, enters via P2X7 pore).

  • Agonist: BzATP (2'3'-O-(4-benzoylbenzoyl)-ATP) is used instead of ATP as it is a more potent P2X7 agonist.

Protocol Workflow:

  • Seed cells at

    
     cells/well in black-walled 96-well plates.
    
  • Pre-incubate with Ad-4M3N (0.1 – 10 µM) or A-438079 (Control) for 30 mins at 37°C.

  • Add YO-PRO-1 (1 µM final).

  • Inject BzATP (EC80 concentration, typically 100-300 µM).

  • Readout: Kinetic fluorescence measurement (Ex/Em: 491/509 nm) every 30 seconds for 20 mins.

Success Criteria: Ad-4M3N should dose-dependently reduce fluorescence slope. If inhibition occurs after the initial spike, it suggests pore blockage rather than channel gating inhibition.

Experiment B: IL-1β Release (Functional Inflammasome Assay)

Objective: Confirm that receptor blockade translates to physiological anti-inflammatory activity.

Methodology:

  • Priming: Treat THP-1 monocytes or BMDMs with LPS (1 µg/mL) for 3-4 hours to upregulate Pro-IL-1β and NLRP3.

  • Treatment: Wash cells, then add Ad-4M3N (titrated) for 30 mins.

  • Activation: Stimulate with ATP (5 mM) for 30-60 mins. Note: High ATP is required for P2X7.[1]

  • Analysis: Collect supernatant. Quantify IL-1β via ELISA.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Challenge cluster_2 Phase 3: Analysis Cells THP-1 / BMDM Culture Prime LPS Priming (3-4 hrs) Cells->Prime Treat Add Ad-4M3N (+ Controls) Prime->Treat Trigger Add ATP/BzATP (Agonist) Treat->Trigger Readout1 Supernatant: IL-1β ELISA Trigger->Readout1 Readout2 Cell Lysate: LDH (Toxicity) Trigger->Readout2

Figure 2: Step-by-step workflow for functional validation of P2X7 antagonism.

Data Interpretation & Species Specificity[2][3]

Critical Insight: P2X7 receptors exhibit significant interspecies heterogeneity. An adamantane derivative potent against human P2X7 may be inactive against rat P2X7, or vice versa.

  • Human vs. Rodent: If Ad-4M3N is an analog of the AstraZeneca series (e.g., AZ11645373), it may be highly selective for human P2X7 and weak on rat P2X7 due to residue differences in the allosteric pocket.

  • Recommendation: Always run parallel assays using human (THP-1) and murine (J774A.1) lines if developing for preclinical animal models.

Expected Results Table (Template)
CompoundTargetIC50 (Human P2X7)IC50 (Rat P2X7)M2 Channel Activity
Ad-4M3N P2X7 / Unknown < 100 nM (Target) TBD Check vs. Amantadine
A-438079P2X7 (Competitive)~100-300 nM~100-300 nMInactive
AZ10606120P2X7 (Allosteric)~10 nM> 10 µM (Resistant)Inactive
AmantadineM2 / NMDA> 100 µM (Inactive)> 100 µMActive (~10-20 µM)

References

  • Bartlett, R. et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches."[1] Pharmacological Reviews.

  • Bhattacharya, A. et al. (2013). "Pharmacological characterization of a novel cell-permeable fluorescent dye for P2X7 receptor pore formation." British Journal of Pharmacology.

  • Karasawa, A. et al. (2016). "Diversity of P2X7 receptor antagonists: A focus on adamantane derivatives." Chemical & Pharmaceutical Bulletin.

  • Surprenant, A. & North, R.A. (2009). "Signaling at Purinergic P2X Receptors." Annual Review of Physiology.

  • MDPI Molecules. (2024). "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties."[2] Molecules.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.